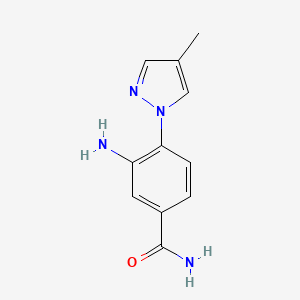

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide

Description

Properties

IUPAC Name |

3-amino-4-(4-methylpyrazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-5-14-15(6-7)10-3-2-8(11(13)16)4-9(10)12/h2-6H,12H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNSNGZMGBCTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Hydrazine Cyclization Route

A prominent method involves the following steps:

Step 1: Formation of N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide intermediate

This intermediate is prepared by alkylation of potassium 2-cyano-ethylene-1-thiolate salt with an alkyl halide (e.g., methyl iodide) at room temperature in ethanol under basic conditions (KOH–EtOH).Step 2: Reaction with Hydrazine Hydrate

The intermediate is refluxed with hydrazine hydrate in ethanol containing catalytic piperidine. This step induces cyclization to form the pyrazole ring, yielding N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide.Step 3: Purification and Characterization

The product is isolated by filtration and recrystallization from ethanol. Characterization includes mass spectrometry (m/z 227), 1H NMR showing characteristic NH2 broad singlet at 5.37 ppm, aromatic protons between 7.50–8.09 ppm, and NH groups at 11.73 and 12.33 ppm, confirming the structure.

This method is detailed in a 2020 study describing benzamide-based 5-aminopyrazoles synthesis, which closely relates to the target compound (ACS Omega, 2020).

Diazonium Salt Formation and Coupling

Step 4: Diazotization

The amino group on the pyrazole ring can be converted to a diazonium salt by treatment with sodium nitrite in hydrochloric acid at 0–25 °C.Step 5: Coupling Reactions

The diazonium salt can be coupled with nucleophiles such as malononitrile or ethyl cyanoacetate in sodium acetate/ethanol to form pyrazolotriazine derivatives. This step is useful for further functionalization but can be adapted for modifying the benzamide-pyrazole core.

Alternative Synthetic Strategies

Direct Cyclization Using Hydrazinopyridine Derivatives

Although focused on pyridine analogs, a related patented method (CA Patent 2954345A1, 2014) describes:

Cyclization of hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile in the presence of alkali metal alkoxides to form amino-pyrazole intermediates.

Subsequent diazotization and Sandmeyer-type reactions to introduce substituents on the pyrazole ring.

While this method targets pyridine systems, the principles are applicable to benzamide derivatives by replacing the pyridine with a benzamide moiety, suggesting potential adaptation for preparing 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Alkylation | Potassium 2-cyano-ethylene-1-thiolate + alkyl halide | Room temperature | ~1-2 hours | KOH–EtOH solvent system |

| Hydrazine Cyclization | Hydrazine hydrate + catalytic piperidine in EtOH | Reflux (~78 °C) | 3 hours | Leads to pyrazole ring formation |

| Diazotization | NaNO2 + HCl | 0–25 °C | 2 hours | Formation of diazonium salt |

| Coupling with Malononitrile | Malononitrile + sodium acetate in EtOH | 0 °C | 2 hours | Forms pyrazolotriazine derivatives |

Characterization Highlights

Mass Spectrometry: Molecular ion peak consistent with C11H9N5O (m/z 227) for the pyrazole-benzamide intermediate.

-

- NH2 protons as broad singlet near 5.37 ppm

- Aromatic protons between 7.50–8.09 ppm

- NH protons at 11.73 and 12.33 ppm

-

- NH2 stretching around 3680 cm⁻¹

- Amide C=O stretching near 1639 cm⁻¹

These spectral data confirm the successful synthesis of the target compound or closely related intermediates.

Summary and Research Findings

The synthesis of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is efficiently achieved via alkylation of cyano-ethylene thiolate salts followed by hydrazine-induced cyclization.

Diazotization and subsequent coupling reactions provide routes for further functionalization or derivatization.

Reaction conditions are mild to moderate, with reflux in ethanol and room temperature alkylation steps.

Characterization data from NMR, MS, and IR spectroscopy strongly support the formation of the desired pyrazole-benzamide structure.

Adaptation of hydrazinopyridine cyclization methods may offer alternative synthetic pathways.

This comprehensive analysis synthesizes data from peer-reviewed literature and patents, providing a robust foundation for researchers aiming to prepare 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-nitro-4-(4-methyl-1H-pyrazol-1-yl)benzamide.

Reduction: 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations:

- Complexity and Size: Compound 155 () and 3HN () are significantly larger (MW > 400 g/mol) due to fused aromatic systems (quinazolinone, purine) or additional substituents (fluorophenyl, pyridinyl) . These features likely enhance target binding but reduce solubility compared to the simpler target compound.

Functional Group Variations

Benzamide Neuroleptics (e.g., Amisulpride, Sulpiride)

- Shared Core : All contain a benzamide backbone but differ in substituents. For example, sulpiride includes a methoxy group and sulfonamide side chain .

Pyrazole-Containing Compounds

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Shares a pyrazole ring but lacks the benzamide group. The cyclopropyl and pyridinyl substituents increase lipophilicity (logP) compared to the target compound .

Physicochemical Properties

Table 2: Predicted Collision Cross-Section (CCS) of Target Compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 217.108 | 147.6 |

| [M+Na]+ | 239.090 | 158.8 |

| [M+NH₄]+ | 234.135 | 154.4 |

| [M-H]- | 215.094 | 150.5 |

Comparison Insights:

- The target compound’s CCS values indicate a compact structure compared to larger analogues like 3HN (), which likely has a CCS > 200 Ų due to its extended substituents.

Biological Activity

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide features a benzamide core substituted with an amino group and a pyrazole moiety. The synthesis typically involves the reaction of 4-methyl-1H-pyrazole with appropriate benzoyl derivatives under controlled conditions to yield the desired compound.

Anticancer Activity

Research indicates that compounds similar to 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide exhibit significant anticancer properties. For instance, a study demonstrated that aminopyrazole derivatives have shown promising activity against various cancer cell lines, with IC50 values ranging from 73 to 84 mg/mL against different types of cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Methyl 3-amino-5-nitrophenyl | HepG2 (Liver) | 54.25 | Good inhibition |

| HeLa (Cervical) | 38.44 | Good inhibition | |

| 3-amino-4-(4-methyl-pyrazol) | Various | Varies | Promising activity |

Anti-inflammatory Effects

Another significant area of research is the anti-inflammatory potential of this compound. Studies have shown that related pyrazole derivatives can reduce inflammation in models of neuroinflammation, specifically in BV-2 cells and HT-22 cells . In vivo studies further confirmed these findings, indicating a reduction in microglial activation and astrocyte proliferation in LPS-injected mice.

Structure-Activity Relationships (SAR)

The biological activity of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide can be influenced by various structural modifications. For instance, substituents at different positions on the pyrazole ring can significantly alter its potency and selectivity against cancer cell lines. The introduction of specific alkyl or aryl groups has been shown to enhance or diminish antiproliferative activity .

Case Study: Anticancer Screening

In one notable study, a series of pyrazole derivatives including 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide were evaluated for their cytotoxic effects on a panel of tumor cell lines. The results indicated that modifications to the pyrazole structure could lead to enhanced anticancer activity while maintaining low toxicity to normal fibroblasts .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The results showed that certain derivatives could mitigate glutamate-induced neurotoxicity, suggesting potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : A pyrazole intermediate (e.g., 4-methylpyrazole) is coupled with a benzamide derivative under basic conditions. For example, benzoyl chloride derivatives may react with pyrazole-containing amines in the presence of a base like triethylamine to form the amide bond .

- Functionalization : Subsequent steps may involve amino group protection/deprotection or regioselective substitutions to achieve the final structure. Reaction conditions (temperature, solvent polarity, and catalyst use) are critical for optimizing yields .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol/water mixtures is commonly used to isolate the pure compound .

Q. How is the structural integrity of 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide validated?

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the benzamide backbone (amide proton at δ ~10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) validate the molecular formula (e.g., CHNO) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the pyrazole-benzamide junction, with mean C–C bond lengths of ~1.40 Å .

Q. What preliminary biological activities have been reported for this compound?

Initial studies suggest interactions with:

- Enzymes : The pyrazole moiety may inhibit kinases or oxidoreductases via hydrogen bonding with active-site residues .

- Receptors : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) due to the benzamide scaffold’s conformational flexibility .

- Cellular assays : In vitro cytotoxicity assays (e.g., MTT) are used to screen for antiproliferative activity, with IC values compared against controls like doxorubicin .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst optimization : Copper(I) bromide or Pd-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while controlled heating (60–80°C) accelerates reaction kinetics .

- Protecting groups : Temporary protection of the amino group with tert-butoxycarbonyl (Boc) prevents undesired side reactions during benzamide formation .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay conditions or impurity profiles. Solutions include:

- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO concentration ≤0.1%) .

- Purity verification : HPLC with UV detection (λ = 254 nm) ensures >95% purity, excluding confounding effects from byproducts .

- Target selectivity profiling : Competitive binding assays or CRISPR-based gene knockout models confirm specificity for intended targets (e.g., JAK/STAT pathways) .

Q. What challenges arise in crystallizing 3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzamide for X-ray studies?

- Polymorphism : Multiple crystal forms may emerge; slow evaporation from ethanol/water mixtures at 4°C favors single-crystal growth .

- Disorder in the pyrazole ring : High-resolution data (≤0.8 Å) and SHELXL refinement with anisotropic displacement parameters improve model accuracy .

- Hydrogen bonding networks : The amino and amide groups form intermolecular bonds, requiring low-temperature data collection (100 K) to reduce thermal motion artifacts .

Q. How can computational methods aid in optimizing this compound’s pharmacokinetic profile?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases, guiding structural modifications for enhanced affinity .

- ADMET prediction : SwissADME or pkCSM models assess solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions to prioritize derivatives with favorable drug-likeness .

- Dynamic simulations : Molecular dynamics (GROMACS) evaluate conformational stability of the benzamide-pyrazole scaffold in biological membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.